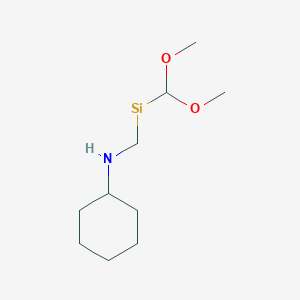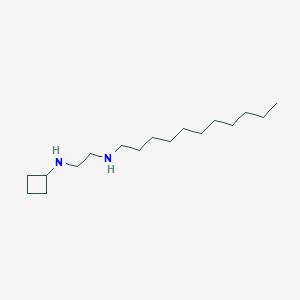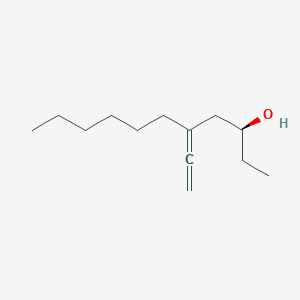
(3S)-5-Ethenylideneundecan-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-5-Ethenylideneundecan-3-OL: is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of an eleven-carbon chain with an ethenylidene group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-5-Ethenylideneundecan-3-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as undecanal and acetylene derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, such as palladium or nickel, to facilitate the coupling of the starting materials. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. Additionally, the use of automated purification systems can streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3S)-5-Ethenylideneundecan-3-OL can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (3S)-5-Ethenylideneundecan-3-OL is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: this compound is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry:
Fragrance and Flavor Industry: The compound is used as a precursor in the synthesis of fragrance and flavor compounds due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of (3S)-5-Ethenylideneundecan-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group allows the compound to form hydrogen bonds with target molecules, influencing their activity. Additionally, the ethenylidene group can participate in conjugation reactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
(1E,3S)-1-Iodoundec-1-en-5-yn-3-OL: This compound shares a similar carbon chain length and functional groups but differs in the presence of an iodine atom and a triple bond.
Pyrrolopyrazine Derivatives: These compounds contain nitrogen heterocycles and exhibit different biological activities compared to (3S)-5-Ethenylideneundecan-3-OL.
Uniqueness:
Hydroxyl Group Position: The specific position of the hydroxyl group at the third carbon in this compound contributes to its unique reactivity and interaction with molecular targets.
Ethenylidene Group: The presence of the ethenylidene group at the fifth position provides distinct chemical properties, making it a valuable intermediate in various synthetic applications.
Propriétés
Numéro CAS |
821782-66-5 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
InChI |
InChI=1S/C13H24O/c1-4-7-8-9-10-12(5-2)11-13(14)6-3/h13-14H,2,4,6-11H2,1,3H3/t13-/m0/s1 |
Clé InChI |
CWDRKOJFEZYQHX-ZDUSSCGKSA-N |
SMILES isomérique |
CCCCCCC(=C=C)C[C@H](CC)O |
SMILES canonique |
CCCCCCC(=C=C)CC(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


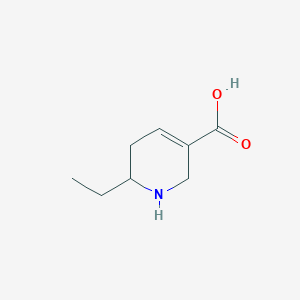
![N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14227760.png)
![Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14227763.png)

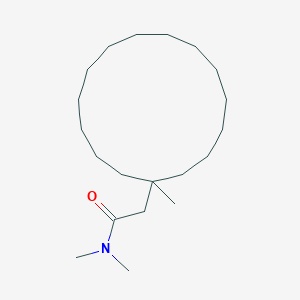
![6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14227783.png)
![2-[2-(1,3-Benzodioxol-5-yl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227784.png)
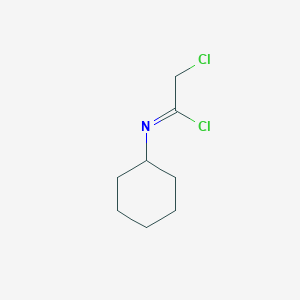

![(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol](/img/structure/B14227811.png)


